2-(3-Bromophenoxy)acetamide
Overview
Description
2-(3-Bromophenoxy)acetamide is an organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to an acetamide moiety. It is a solid at room temperature and is used in various scientific research applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
2-(3-Bromophenoxy)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, altering their activity and, consequently, the biochemical pathways they regulate .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, either upregulating or downregulating the expression of target genes. These molecular interactions are crucial for understanding the compound’s overall effects on biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which could have different effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cellular processes, even after it has been metabolized or degraded .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in biological processes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can lead to toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, potentially altering metabolic flux or metabolite levels. Understanding these interactions is crucial for elucidating the compound’s role in metabolism and its overall impact on biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells. These processes are critical for determining the compound’s overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals or post-translational modifications may play a role in directing the compound to its site of action, influencing its overall function and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenoxy)acetamide can be achieved through several methods. One common synthetic route involves the reaction of 3-bromophenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Another method involves the use of 3-bromophenylboronic acid and bromoacetonitrile as starting materials. This reaction is catalyzed by a palladium catalyst and proceeds through a Suzuki coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of solvents, catalysts, and reaction conditions can be adjusted to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenoxy)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The phenoxy group can undergo oxidation to form quinones, while the acetamide moiety can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of substituted phenoxyacetamides.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-(3-Bromophenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenoxy)acetamide involves its interaction with specific molecular targets. The bromine atom enhances its reactivity, allowing it to interact with various biological molecules. Potential modes of action include:
Disruption of Cell Membranes: Interfering with the integrity of cell membranes.
Inhibition of Protein or Nucleic Acid Synthesis: Binding to enzymes or nucleic acids, inhibiting their function.
Induction of Reactive Oxygen Species: Generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
2-(3-Bromophenoxy)acetamide can be compared with other similar compounds, such as:
2-(4-Bromophenoxy)acetamide: Similar structure but with the bromine atom in the para position, which may affect its reactivity and biological activity.
2-(3-Bromopropoxy)benzaldehyde: Contains a propoxy group instead of an acetamide group, leading to different chemical properties and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block in organic synthesis. Additionally, its potential biological activities make it an interesting candidate for further investigation in medicine and industry.
Properties
IUPAC Name |
2-(3-bromophenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBGWLWAHXTFMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428937 | |
Record name | 2-(3-bromophenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214210-03-4 | |
Record name | 2-(3-bromophenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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